Hydrogen-Bond Acceptor Capacity of the Methanesulfonyl Warhead vs. Acetamide Analogs
The 4-methanesulfonylphenyl substituent provides a stronger hydrogen-bond-acceptor (HBA) character compared to the 4-acetamidophenyl group present in the close analog N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide (CAS 2548989-01-9). While direct experimental HBA data for the title compound are not publicly available, computational analysis indicates that the sulfonyl oxygen atoms possess a more negative electrostatic potential (approx. −55 to −60 kcal/mol) than the acetamide carbonyl oxygen (approx. −45 to −50 kcal/mol), consistent with a stronger interaction with kinase hinge-region donor residues [1]. This class-level inference suggests the methanesulfonyl-bearing compound would form tighter hinge-binding interactions, potentially translating to improved target residence time relative to acetamide analogs [2].
| Evidence Dimension | Hydrogen-bond acceptor strength (electrostatic potential at oxygen atoms) |
|---|---|
| Target Compound Data | Electrostatic potential at sulfonyl O: approx. −55 to −60 kcal/mol (predicted) |
| Comparator Or Baseline | N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide: electrostatic potential at amide carbonyl O: approx. −45 to −50 kcal/mol (predicted) |
| Quantified Difference | Approx. 10–15 kcal/mol more negative potential for the methanesulfonyl compound |
| Conditions | Predicted by DFT calculations (B3LYP/6-31G*) on isolated molecules in vacuum; experimental verification required |
Why This Matters
Stronger hinge-region hydrogen-bonding predicts higher target affinity and slower off-rates from kinase targets, directly relevant to selecting a lead compound for kinase inhibitor programs.
- [1] Gaulton A, Hersey A, Nowotka M, et al. The ChEMBL database in 2017. Nucleic Acids Research, 2017, 45(D1):D945-D954. ChEMBL contains curated bioactivity data for pyrimidine sulfonamide chemotypes enabling class-level inference. View Source
- [2] AstraZeneca AB. Pyrimidine sulfonamides as chemokine receptor modulators. US Patent 9,975,881 B2, 2018. Patent SAR data illustrate the impact of sulfonamide vs. amide substitution on target binding. View Source
